Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate
Overview
Description
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, also known as N-(Ethoxycarbonylphenyl)-N’-methyl-N’-phenyl formamidine, is a compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . This compound is known for its applications as a high-efficiency ultraviolet (UV) absorber, particularly in materials such as adhesives, polyurethane, and foams .
Mechanism of Action
Target of Action
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, also known as Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate, is a complex organic compound
Mode of Action
It is known to be a highly efficient anti-ultraviolet additive . This suggests that it may interact with ultraviolet (UV) radiation, potentially absorbing it and preventing it from causing damage to other molecules or materials.
Biochemical Pathways
Given its role as an anti-ultraviolet additive , it may be involved in pathways related to UV radiation absorption and protection against UV-induced damage.
Result of Action
As an anti-ultraviolet additive, this compound likely contributes to the protection of materials against UV-induced damage . It is known to have excellent absorption properties, effectively absorbing UV radiation in the 240-340nm range
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the intensity and wavelength of UV radiation in the environment would directly impact the compound’s effectiveness as a UV additive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate involves a multi-step process:
Synthesis of (4-ethoxycarbonylphenyl)formamidine: This intermediate is prepared by reacting 4-aminobenzoic acid ethyl ester with triethyl orthoformate at temperatures ranging from 70°C to 145°C.
Formation of the Final Product: The intermediate (4-ethoxycarbonylphenyl)formamidine is then reacted with N-methylaniline at 190°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to maximize yield and purity. The final product is typically obtained as a light yellow to yellow semi-solid .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms .
Scientific Research Applications
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is compared with other UV absorbers such as benzophenone and benzotriazole derivatives. Its unique structure provides superior UV absorption efficiency, making it 1.1-1.4 times more effective than these traditional UV absorbers .
List of Similar Compounds
- Benzophenone
- Benzotriazole
- Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate
This compound stands out due to its higher efficiency and compatibility with various materials, making it a preferred choice in many industrial applications .
Properties
IUPAC Name |
ethyl 4-[(N-methylanilino)methylideneamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-17(20)14-9-11-15(12-10-14)18-13-19(2)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGYPJUKIKDJQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CN(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069207 | |
Record name | Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57834-33-0 | |
Record name | N′-(4-Ethoxycarbonylphenyl)-N-methyl-N-phenylformamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57834-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(((methylphenylamino)methylene)amino)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057834330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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